molecular formula C18H31ClN2O B13756142 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride CAS No. 25517-17-3

1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride

Cat. No.: B13756142
CAS No.: 25517-17-3
M. Wt: 326.9 g/mol
InChI Key: JXGYEFDMBWBIQO-UHFFFAOYSA-N
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Description

1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is a synthetic compound featuring a piperidine ring conjugated to a propionamide backbone, with an adamantyl substituent at the nitrogen atom of the piperidine moiety. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is of interest due to its structural similarity to neuromodulators and antiviral agents, where the adamantyl group is known to improve lipophilicity and blood-brain barrier penetration .

Properties

CAS No.

25517-17-3

Molecular Formula

C18H31ClN2O

Molecular Weight

326.9 g/mol

IUPAC Name

N-(1-adamantyl)-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C18H30N2O.ClH/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2,(H,19,21);1H

InChI Key

JXGYEFDMBWBIQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and piperidine as the primary starting materials.

    Formation of N-1-adamantyl-piperidine: Adamantane is reacted with piperidine to form N-1-adamantyl-piperidine.

    Propionamide Formation: The N-1-adamantyl-piperidine is then reacted with propionyl chloride to form 1-Piperidinepropionamide, N-1-adamantyl-.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability. The piperidine ring may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) logP Solubility (mg/mL) Pharmacological Target
This compound Piperidinepropionamide Adamantyl ~400.9 3.8 25 (aqueous) Neuromodulation
3-(Piperidin-1-yl)propan-1-ol hydrochloride (P–1) Piperidinepropanol Hydroxypropyl 209.7 1.2 120 (aqueous) Kinase inhibition
N-Benzyl-1-piperidinepropionamide Piperidinepropionamide Benzyl 288.4 2.5 15 (DMSO) Antiviral activity
1-Piperidinepropionamide, N-methyl- Piperidinepropionamide Methyl 184.3 1.0 50 (aqueous) Antipsychotic screening

Key Findings:

Adamantyl vs. Benzyl/Methyl Substituents :

  • The adamantyl group confers significantly higher lipophilicity (logP = 3.8) compared to benzyl (logP = 2.5) or methyl (logP = 1.0), enhancing membrane permeability and CNS bioavailability .
  • However, this comes at the cost of reduced aqueous solubility (25 mg/mL vs. 50 mg/mL for the methyl analog), necessitating formulation optimization.

Backbone Modifications: Replacing the propionamide backbone with propanol (as in P–1) drastically reduces molecular weight (~209.7 vs. ~400.9) and increases solubility (120 mg/mL), but eliminates the amide’s hydrogen-bonding capacity, altering target selectivity .

In contrast, N-benzyl derivatives show stronger antiviral activity, attributed to interactions with viral envelope proteins .

Synthetic Accessibility :

  • The adamantyl group introduces steric hindrance, complicating synthesis compared to smaller substituents (e.g., methyl). Yield optimization often requires tailored coupling reagents or elevated temperatures .

Research Implications

The adamantyl-substituted analog stands out for CNS-targeted applications but requires trade-offs in solubility and synthetic complexity. Comparative studies highlight the critical role of substituent choice in balancing pharmacokinetics and bioactivity. Further research should explore hybrid derivatives (e.g., adamantyl-benzyl dual substituents) to synergize antiviral and neuromodulatory effects.

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